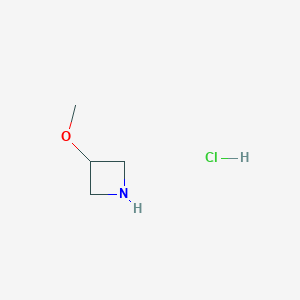

3-Methoxyazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXGQRBTBLQJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623763 | |

| Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148644-09-1 | |

| Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxyazetidine hydrochloride chemical properties

An In-depth Technical Guide to 3-Methoxyazetidine Hydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal building block in modern medicinal chemistry. We will explore its core chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after structural motif in drug discovery. Its inherent ring strain and non-planar geometry provide a rigid, conformationally constrained scaffold that can lead to enhanced binding affinity and selectivity for biological targets.[1] this compound, in particular, offers a unique combination of features: the azetidine core for structural rigidity, a methoxy group to modulate lipophilicity and metabolic stability, and the hydrochloride salt form to improve solubility and ease of handling.[1] These attributes make it an invaluable intermediate for synthesizing a new generation of therapeutics, including central nervous system (CNS) agents, enzyme inhibitors, and antiviral compounds.[1]

Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in synthesis and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 148644-09-1 | [2][3][4] |

| Molecular Formula | C₄H₁₀ClNO | [3][4][5] |

| Molecular Weight | 123.58 g/mol | [3][4][5] |

| Appearance | White to yellow solid | [1][2] |

| Boiling Point | 143-149°C | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| SMILES | COC1CNC1.Cl | [4][5] |

| InChI | 1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | [2][3][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a readily available protected azetidinol. The following protocol is a robust and validated method.[6]

Causality Behind Experimental Choices:

-

Starting Material: 1-Boc-3-hydroxyazetidine is chosen due to the stability of the Boc (tert-butyloxycarbonyl) protecting group under the basic conditions of the methylation step and its facile removal under acidic conditions.

-

Methylation: Sodium hydride (NaH) is a strong base used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) serves as the electrophilic source of the methyl group. The use of an excess of both reagents drives the reaction to completion.

-

Deprotection: A strong acid, such as concentrated hydrochloric acid in methanol, is used to cleave the Boc protecting group and simultaneously form the hydrochloride salt of the final product, which aids in its precipitation and purification.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-BOC-3-methoxyazetidine

-

To a solution of 1-Boc-3-hydroxyazetidine (0.8 g, 4.62 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add sodium hydride (60% dispersion in mineral oil, 0.74 g, 18.5 mmol) portion-wise at 0°C.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add methyl iodide (2.8 mL, 46.2 mmol) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-BOC-3-methoxyazetidine as an oil (0.8 g, 93% yield).[6]

Step 2: Deprotection to form this compound

-

Dissolve the 1-BOC-3-methoxyazetidine (0.8 g, 4.29 mmol) in methanol (20 mL).

-

Add concentrated hydrochloric acid (5 mL) to the solution.

-

Stir the resulting solution at 25°C for 16 hours.

-

Concentrate the reaction mixture to dryness under vacuum to obtain this compound (0.48 g, 92% yield).[6]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following ¹H NMR data provides the necessary verification for the intermediate and the final product.[6]

-

1-BOC-3-methoxyazetidine (400MHz, CDCl₃):

-

δ 4.11-4.13 (m, 1H)

-

δ 4.04-4.08 (m, 2H)

-

δ 3.79-3.83 (m, 2H)

-

δ 3.27 (s, 3H, -OCH₃)

-

δ 1.43 (s, 9H, -C(CH₃)₃)

-

-

This compound (400MHz, DMSO-d₆):

-

δ 9.56 (s, 1H, NH)

-

δ 4.22-4.25 (m, 1H)

-

δ 4.06-4.10 (m, 2H)

-

δ 3.74-3.79 (m, 2H)

-

δ 3.21 (s, 3H, -OCH₃)

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an intermediate but a strategic tool for designing novel bioactive molecules.[1] Its rigid structure allows for precise orientation of substituents, which can significantly improve molecular recognition at the target binding site.

Key Application Areas:

-

Scaffold for Bioactive Molecules: It serves as a versatile building block for synthesizing compounds targeting CNS disorders, as well as those with antiviral or anticancer properties.[1]

-

GABA A Receptor Modulation: It has been specifically utilized in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders.[7]

-

Physicochemical Property Enhancement: The introduction of the 3-methoxyazetidine moiety can improve key pharmacokinetic properties, such as solubility and metabolic stability, in drug candidates.[1]

Illustrative Incorporation into a Complex Scaffold:

The diagram below illustrates how the 3-methoxyazetidine core can be integrated into a larger, more complex molecular structure, a common practice in drug development.

Caption: Integration of the 3-methoxyazetidine moiety.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Classification | Source(s) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [3][8] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | [3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | [3][8] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye Protection: Wear chemical safety goggles that conform to EN 166 standards.[8]

-

Hand Protection: Use chemically resistant, protective gloves.[8]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]

Storage:

Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2]

Conclusion

This compound is a high-value chemical entity with a unique profile of structural rigidity and functional handles. Its strategic application enables the development of novel molecular architectures with enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the full potential of this versatile building block.

References

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 22242858. [Link]

-

Biostring. This compound. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Synthonix. This compound - [M0107]. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. This compound CAS#: 148644-09-1 [m.chemicalbook.com]

- 3. This compound | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 148644-09-1 [chemicalbook.com]

- 8. fishersci.at [fishersci.at]

- 9. fishersci.com [fishersci.com]

3-Methoxyazetidine hydrochloride CAS number 148644-09-1

An In-Depth Technical Guide to 3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 148644-09-1), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique combination of conformational rigidity and metabolic stability, making them highly sought-after scaffolds in modern drug discovery.[1][2] This document delves into the compound's physicochemical properties, provides detailed and validated synthesis protocols, explores its reactivity, and highlights its applications in the development of novel therapeutics. By integrating field-proven insights with authoritative references, this guide serves as a critical resource for leveraging the strategic potential of this versatile intermediate.

The Strategic Value of the Azetidine Scaffold in Drug Discovery

The azetidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[3] Its inherent ring strain (approximately 25.4 kcal/mol) and sp³-rich character confer a desirable molecular rigidity that is a compromise between the more flexible pyrrolidine and the highly strained, less stable aziridine.[2][4] This conformational constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[2]

Furthermore, the incorporation of an azetidine moiety can improve key pharmacokinetic properties, including solubility and metabolic stability.[1] Several FDA-approved drugs, such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, feature the azetidine motif, underscoring its clinical and commercial relevance.[1][2] this compound, in particular, offers a functionalized handle (the methoxy group) and a reactive secondary amine (as the hydrochloride salt for improved handling and solubility), making it an exceptionally versatile precursor for creating diverse chemical libraries.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. This compound is a white to yellow solid, and its key properties are summarized below for quick reference.[5]

| Property | Value | Source(s) |

| CAS Number | 148644-09-1 | [6][7] |

| Molecular Formula | C₄H₁₀ClNO | [6] |

| Molecular Weight | 123.58 g/mol | [6] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 84.5–88 °C | [5] |

| Boiling Point | 143-149 °C | [8][9] |

| SMILES | COC1CNC1.Cl | [6] |

| InChI Key | KSXGQRBTBLQJEF-UHFFFAOYSA-N | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8][10] |

| Solubility | Increased solubility due to hydrochloride form | [5] |

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its application in research and development. The most common and well-documented route involves the methylation of a protected 3-hydroxyazetidine precursor, followed by deprotection.

Synthetic Workflow Overview

The following diagram illustrates a common two-step synthesis from a commercially available starting material, N-Boc-3-hydroxyazetidine.

Caption: Common synthetic transformations of the 3-methoxyazetidine core.

The nucleophilic secondary amine readily participates in a variety of essential bond-forming reactions, including:

-

Acylation: Formation of amides with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents).

-

Alkylation/Arylation: N-functionalization via reactions with alkyl halides or through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These transformations allow for the systematic exploration of the chemical space around the azetidine core, a fundamental strategy in lead optimization.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable intermediate for synthesizing biologically active molecules across various therapeutic areas. [5]* CNS Agents: The rigid scaffold is well-suited for designing ligands for central nervous system targets, where precise conformational control is often required for selectivity. [1][11]* Enzyme Inhibitors: It can be incorporated into molecules designed to target the active sites of enzymes, such as kinases or proteases. [3]* GABA Receptor Modulators: Derivatives have been prepared as GABA A receptor inverse agonists for potential use in treating cognitive disorders. [12] The methoxy group can modulate lipophilicity and may engage in specific hydrogen bond interactions within a target protein, while the azetidine ring itself acts as a bioisostere for other cyclic or acyclic fragments, often improving metabolic stability. [5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6][13][14]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard) when handling. [14][15]* Handling: Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. [15]* First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. [14] * Skin: Wash off immediately with plenty of soap and water. [14] * Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [14]* Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, store under an inert atmosphere at 2-8°C. [8][10]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in drug discovery. Its unique combination of a conformationally constrained scaffold, versatile reactivity, and favorable physicochemical properties makes it a valuable building block for developing next-generation therapeutics. [1][5]This guide provides the foundational knowledge—from synthesis to application—required for scientists to effectively and safely incorporate this potent scaffold into their research and development programs.

References

-

Singh, U. P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, this compound. [Link]

-

Biostring. This compound. [Link]

-

ChemBK. 3-Methoxy-Azetidine Hydrochloride. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. [Link]

-

Acmec Biochemical. 148644-09-1[this compound]. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Synthonix. This compound - [M0107]. [Link]

-

Kaur, B. Asst Professor Pharmaceutical Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. leapchem.com [leapchem.com]

- 6. This compound | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound CAS#: 148644-09-1 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 148644-09-1|this compound|BLD Pharm [bldpharm.com]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 148644-09-1 [chemicalbook.com]

- 13. labiostring.com [labiostring.com]

- 14. fishersci.at [fishersci.at]

- 15. fishersci.com [fishersci.com]

synthesis of 3-Methoxyazetidine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the synthetic pathways leading to this compound, a crucial building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying principles, experimental protocols, and critical parameters for the successful synthesis of this valuable compound.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in drug discovery.[1] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring. This structure imparts a degree of conformational rigidity and a three-dimensional character that can enhance binding interactions with biological targets.[2][3] The sp³-rich nature of the azetidine ring often leads to improved solubility and metabolic stability compared to corresponding aromatic or larger aliphatic rings, making it a highly attractive scaffold for designing novel therapeutic agents.[1][2]

This compound: A Versatile Intermediate

Within the diverse family of azetidine derivatives, this compound stands out as a particularly valuable intermediate.[3] Its structure combines the favorable properties of the azetidine core with a methoxy group that can modulate lipophilicity and act as a hydrogen bond acceptor. This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system (CNS), enzyme inhibitors, and complex heterocyclic systems.[3][4] The hydrochloride salt form enhances its stability and solubility, simplifying handling and formulation.[3]

Overview of Primary Synthetic Strategies

The is typically achieved through a two-step sequence starting from a suitably N-protected 3-hydroxyazetidine precursor. The core transformations involve:

-

O-methylation: Conversion of the hydroxyl group at the C3 position to a methoxy ether.

-

N-deprotection and Salt Formation: Removal of the nitrogen protecting group and subsequent formation of the hydrochloride salt.

The choice of the nitrogen protecting group is a critical determinant of the overall synthetic strategy, influencing reaction conditions, cost, and scalability. This guide will focus on the most prevalent and practical route, which utilizes the tert-butyloxycarbonyl (Boc) protecting group.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the C-O ether bond and the N-H bond, tracing back to a protected 3-hydroxyazetidine and a methyl source. This analysis highlights the central role of protecting group chemistry in the synthetic design.

Caption: Retrosynthetic pathway for this compound.

Synthetic Methodology: The Boc-Protected Route

The most widely reported and reliable method for synthesizing this compound commences with tert-butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine). The Boc group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions, which conveniently aligns with the final salt formation step.[5][6]

Overall Reaction Scheme

Caption: Synthetic workflow from 1-Boc-3-hydroxyazetidine.

Step 1: O-Methylation of 1-Boc-3-hydroxyazetidine

Principle & Rationale: This step is a classic Williamson ether synthesis. A strong base is required to deprotonate the secondary alcohol of the azetidine ring, forming a nucleophilic alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the reaction is driven to completion by the irreversible formation of hydrogen gas. Methyl iodide (MeI) serves as the electrophilic methyl source for the subsequent SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent that effectively solvates the reactants.

Experimental Protocol: [7]

-

To a solution of sodium hydride (60% dispersion in mineral oil, 4.0 eq.) in anhydrous THF, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at 0°C for 30 minutes. The formation of the sodium alkoxide is observed.

-

Add methyl iodide (10.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-methoxyazetidine as an oil.

| Parameter | Value | Rationale |

| Starting Material | 1-Boc-3-hydroxyazetidine | Commercially available, stable precursor. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for alkoxide formation. |

| Methylating Agent | Methyl Iodide (MeI) | Highly reactive electrophile for SN2 reaction. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent compatible with NaH. |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic deprotonation. |

| Typical Yield | ~93%[7] | High conversion and clean reaction profile. |

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

Principle & Rationale: The tert-butyloxycarbonyl (Boc) group is readily cleaved under strongly acidic conditions.[6] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[6] By using hydrochloric acid as the reagent, the deprotection and salt formation occur in a single, efficient step. Methanol is an appropriate solvent for this transformation.

Experimental Protocol: [7]

-

Dissolve the crude 1-Boc-3-methoxyazetidine (1.0 eq.) from the previous step in methanol.

-

Add concentrated hydrochloric acid to the solution.

-

Stir the resulting solution at 25°C for 16 hours.

-

Monitor the reaction for the disappearance of the starting material (e.g., by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

The resulting solid is the target compound, this compound.

| Parameter | Value | Rationale |

| Starting Material | 1-Boc-3-methoxyazetidine | Product from the previous O-methylation step. |

| Reagent | Concentrated HCl | Serves as both the deprotecting agent and the salt former. |

| Solvent | Methanol | Polar protic solvent that readily dissolves reactants. |

| Temperature | 25°C (Room Temp.) | Mild conditions are sufficient for Boc cleavage. |

| Typical Yield | ~92%[7] | Efficient and high-yielding conversion. |

Alternative Synthetic Considerations

While the Boc-based route is highly effective, other strategies exist, primarily differing in the choice of the N-protecting group.

-

Benzhydryl (Diphenylmethyl) Group: Starting from 1-benzhydryl-3-hydroxyazetidine, a similar O-methylation can be performed.[8] However, the deprotection requires different conditions, typically catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source), which may not be compatible with other functional groups in more complex molecules.[8] This route can be advantageous if acidic conditions must be avoided.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key expected signals include peaks corresponding to the methoxy protons, and the diastereotopic protons of the azetidine ring.[7]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.56 (s, 1H), 4.22-4.25 (m, 1H), 4.06-4.10 (m, 2H), 3.74-3.79 (m, 2H), 3.21 (s, 3H).[7]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

Melting Point: The hydrochloride salt should exhibit a defined melting point.[3]

Safety and Handling

The involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

-

Methyl Iodide (MeI): A toxic and carcinogenic substance. Handle with extreme care to avoid inhalation and skin contact.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage.

Conclusion

The via the N-Boc protected intermediate represents a robust, high-yielding, and scalable pathway. The methodology relies on fundamental and well-understood organic transformations, making it accessible for both academic research and industrial production. The choice of the Boc protecting group provides a strategic advantage, allowing for a streamlined deprotection and salt formation in the final step. This guide provides the necessary technical foundation for researchers to confidently and safely produce this important chemical building block for application in drug discovery and development.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

- CN115385840B - Process for preparing this compound - Google P

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. leapchem.com [leapchem.com]

- 4. This compound | 148644-09-1 [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN115385840B - Process for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methoxyazetidine Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methoxyazetidine hydrochloride (CAS No. 148644-09-1). As a key building block in contemporary drug discovery, a thorough understanding of its structural features is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to present a detailed predicted spectroscopic profile. The methodologies and interpretations within are designed to serve as a robust reference for the identification, characterization, and quality control of this versatile azetidine derivative.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their strained ring system imparts unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The incorporation of a methoxy group at the 3-position, as in this compound, introduces a key pharmacophoric element, modulating properties such as polarity, hydrogen bonding capacity, and metabolic stability.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical framework, a detailed experimental protocol for data acquisition, a presentation of the predicted data, and an in-depth interpretation of the spectral features.

Molecular Structure and Key Features

This compound is the salt form of the parent amine, 3-methoxyazetidine. The protonation of the nitrogen atom is a critical feature to consider when interpreting its spectroscopic data, as it significantly influences the electronic environment of the neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for the exchange and potential suppression of the N-H proton signals.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methoxy, the azetidine ring methine, and the azetidine ring methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.4 - 4.6 | Quintet | 1H | H3 | The methine proton is deshielded by the adjacent oxygen atom. It is expected to be a quintet due to coupling with the four neighboring methylene protons. |

| ~ 4.0 - 4.2 | Triplet | 4H | H2 / H4 | These methylene protons are equivalent due to symmetry. They are deshielded by the adjacent positively charged nitrogen atom. Each is split into a triplet by the two neighboring protons on the other methylene group. |

| ~ 3.4 - 3.6 | Singlet | 3H | H5 (OCH₃) | The methyl protons of the methoxy group are in a relatively shielded environment and are not coupled to other protons, resulting in a singlet. |

Causality Behind Predictions: The electron-withdrawing effect of the protonated nitrogen atom significantly deshields the adjacent methylene protons (H2/H4). The electronegative oxygen atom has a similar deshielding effect on the methine proton (H3). The chemical shifts are estimated based on data from similar structures like azetidine hydrochloride and 3-hydroxyazetidine hydrochloride.[3][4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 - 75 | C3 | This methine carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom. |

| ~ 55 - 60 | C5 (OCH₃) | The methyl carbon of the methoxy group is in a typical range for such functional groups. |

| ~ 50 - 55 | C2 / C4 | These equivalent methylene carbons are deshielded by the adjacent protonated nitrogen atom. |

Causality Behind Predictions: The chemical shifts are predicted based on established ranges for similar functional groups. The C3 carbon experiences the strongest deshielding effect from the directly bonded oxygen. The C2 and C4 carbons are deshielded by the inductive effect of the adjacent ammonium cation. These predictions are informed by general principles of ¹³C NMR spectroscopy.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters (FT-IR Spectrometer):

-

Technique: KBr pellet or ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Predicted IR Spectrum and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| ~ 3200 - 2700 | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) | Strong, Broad | The broad and strong absorption in this region is highly characteristic of the N-H stretching vibrations in an ammonium salt.[11][12] |

| ~ 2950 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the azetidine ring and the methoxy group. |

| ~ 1600 - 1500 | N-H bend | Secondary Amine Salt (R₂NH₂⁺) | Medium | The bending vibration of the N-H bond in the ammonium group typically appears in this region. |

| ~ 1150 - 1050 | C-O stretch | Ether (Alkyl) | Strong | A strong absorption band is expected for the C-O stretching vibration of the methoxy group. |

| ~ 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium-Weak | The C-N stretching vibration is expected in this region. |

Trustworthiness of Interpretation: The presence of a very broad and strong band in the 3200-2700 cm⁻¹ region is a key indicator of the hydrochloride salt form. The strong C-O stretch around 1100 cm⁻¹ would confirm the presence of the ether functionality. The combination of these features provides a high degree of confidence in the structural assignment.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[16][17]

Experimental Protocol: MS Data Acquisition

Instrument Parameters (Electrospray Ionization - Quadrupole Mass Analyzer):

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Sample Introduction: Direct infusion of a dilute solution (e.g., in methanol)

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 50 - 200

Predicted Mass Spectrum and Fragmentation

For this compound, the analysis would be performed on the free base, 3-methoxyazetidine (C₄H₉NO, Molecular Weight: 87.12 g/mol ), after in-source dissociation of the hydrochloride.

-

Molecular Ion (M⁺): A peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 88.07 . The molecular ion of the free base, M⁺•, at m/z 87 would likely be weak or absent in ESI.

-

Major Fragmentation Pathways: The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][19][20][21]

Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 88 | [C₄H₁₀NO]⁺ | Protonated molecular ion. |

| 60 | [C₂H₆NO]⁺ | Resulting from ring opening followed by the loss of ethylene (C₂H₄). |

| 58 | [C₃H₈N]⁺ | Formed via α-cleavage and rearrangement, leading to the loss of formaldehyde (CH₂O). This is a common fragmentation pathway for methoxy-substituted cyclic amines. |

Expertise in Interpretation: The fragmentation of small cyclic amines can be complex. The prediction of the m/z 58 fragment is based on the known tendency of methoxy groups to be eliminated as formaldehyde upon ionization and subsequent rearrangement. The loss of ethylene is a characteristic fragmentation for four-membered rings.[22] The relative intensities of these fragments would provide further structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their in-depth interpretations, offer a comprehensive framework for the structural verification of this important chemical entity. The causality-driven explanations for the predicted spectral features are intended to empower researchers in their analysis of this and structurally related molecules, thereby supporting the advancement of drug discovery and development programs.

References

-

Goldenberg, D. (2016). Principles of NMR Spectroscopy. University Science Books. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Wang, B., Li, G., & Zhang, H. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Molecular Simulation, 44(15), 1231-1238. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Mitsuo, T. (Ed.). (2014). Introduction to Experimental Infrared Spectroscopy: Fundamentals and Practical Methods. John Wiley & Sons. Retrieved from [Link]

-

Thompson, J. M. (2017). Infrared Spectroscopy. CRC Press. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Retrieved from [Link]

-

Rifai, N., Horvath, A. R., Wittwer, C. T., & Hoofnagle, A. (Eds.). (2018). Principles and Applications of Clinical Mass Spectrometry. Elsevier. Retrieved from [Link]

-

Bookboon. (n.d.). Principles and Applications of Mass Spectrometry. Retrieved from [Link]

-

Walmart. (n.d.). Mass Spectrometry: Principles and Applications, (Paperback). Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

SpectraBase. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913-2920. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

- 1. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 2. wiley.com [wiley.com]

- 3. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CASPRE [caspre.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. Introduction to Experimental Infrared Spectroscopy: Fundamentals and ... - Google ブックス [books.google.co.jp]

- 9. routledge.com [routledge.com]

- 10. api.pageplace.de [api.pageplace.de]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. Google [books.google.cn]

- 17. wiley.com [wiley.com]

- 18. Video: Mass Spectrometry of Amines [jove.com]

- 19. GCMS Section 6.15 [people.whitman.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxyazetidine Hydrochloride

Introduction: The Strategic Importance of 3-Methoxyazetidine Hydrochloride in Modern Drug Discovery

This compound (CAS No. 148644-09-1) has emerged as a valuable building block in medicinal chemistry.[1] Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that can enhance binding interactions with biological targets and improve key pharmacokinetic properties such as metabolic stability and solubility.[2][3] As a hydrochloride salt, the compound's enhanced aqueous solubility and improved handling characteristics make it an attractive intermediate for the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system.[2][4]

A thorough understanding of the solubility profile of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of successful drug development. Solubility dictates critical parameters such as formulation strategies, bioavailability, and the design of robust synthetic and purification processes. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, the key factors influencing its behavior in solution, and a validated experimental protocol for its precise determination.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [5] |

| Molecular Weight | 123.58 g/mol | [5][6] |

| CAS Number | 148644-09-1 | [7] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 84.5–88 °C | [2] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be expertly inferred from its structure as an amine hydrochloride and by analogy to structurally related compounds like 3-hydroxyazetidine hydrochloride and the parent azetidine hydrochloride.[8][9] The presence of the hydrochloride salt dramatically increases the polarity and ionic character of the molecule, rendering it highly soluble in polar solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability of the methoxy and amine groups to form hydrogen bonds lead to strong, favorable interactions with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents can effectively solvate the ionic salt, overcoming the lattice energy of the solid. DMSO is a well-recognized "super solvent" for many pharmaceutical compounds.[10] |

| Moderately Polar | Acetonitrile, Acetone | Moderate to Low | While some dissolution may occur, the lower polarity compared to water or DMSO may be insufficient to fully solvate the ionic compound, likely resulting in lower solubility. |

| Non-polar | Toluene, Hexanes, Diethyl Ether | Very Low / Insoluble | The significant mismatch in polarity between the ionic salt and non-polar solvents results in negligible solubility. |

Critical Factors Influencing Solubility

The solubility of this compound is not a static value but is critically dependent on the physicochemical conditions of the solution. Researchers must control for these variables to ensure reproducible results.

The Dominant Effect of pH

As the hydrochloride salt of a secondary amine, this compound's aqueous solubility is intrinsically linked to the pH of the medium. The azetidine nitrogen is basic and will exist predominantly in its protonated, cationic form at acidic to neutral pH. This ionized form is highly polar and thus readily soluble in water.

As the pH of the solution increases and surpasses the pKa of the conjugate acid (the protonated azetidine), the equilibrium will shift towards the neutral, free base form (3-methoxyazetidine). This free base is significantly less polar than its salt form, leading to a sharp decrease in aqueous solubility.

Causality Behind the Phenomenon: The pKa of the conjugate acid of azetidine is 11.29.[11] While the methoxy group on 3-methoxyazetidine will slightly alter this value, it is reasonable to predict a pKa in a similar range. Therefore, the compound is expected to be highly soluble in the acidic environment of the stomach (pH 1-3) and the upper small intestine, which is a critical consideration for oral drug development.

The Influence of Temperature

For most solid solutes, including amine hydrochloride salts, the dissolution process is endothermic. This means that energy (heat) is required to break the crystal lattice bonds of the solid, allowing it to dissolve. Consequently, an increase in temperature will typically lead to an increase in the solubility of this compound.

This relationship is crucial for applications such as:

-

Crystallization and Purification: Solubility curves as a function of temperature are essential for developing efficient crystallization protocols to obtain high-purity material.

-

Formulation Development: Understanding the temperature dependence helps in assessing the stability of liquid formulations during storage and shipping.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.

Workflow for Equilibrium Solubility Determination

Caption: Equilibrium solubility determination workflow.

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (purity ≥97%)

-

Selected solvents (e.g., USP phosphate buffer pH 7.4, 0.1N HCl, Water)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (0.22 µm, low-binding, e.g., PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation. A starting point could be ~10 mg of solid in 1 mL of the chosen solvent.

-

Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Self-Validation Step: It is crucial to test for compound adsorption to the filter material by analyzing a known concentration standard before and after filtration.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the sample gravimetrically or volumetrically with the HPLC mobile phase to a concentration that falls within the linear range of a previously established calibration curve.

-

Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

-

-

Data Reporting: The final solubility is calculated by multiplying the measured concentration by the dilution factor and is typically reported in mg/mL or µg/mL. The final pH of the saturated solution should also be measured and reported.

Conclusion and Field Insights

This compound is a key heterocyclic building block whose utility in drug discovery is enhanced by its favorable solubility characteristics as a hydrochloride salt. It is predicted to be highly soluble in polar protic and aprotic solvents, a property that simplifies its use in synthetic chemistry and early-stage formulation. However, its solubility is critically dependent on pH, with a significant decrease expected in basic conditions as the compound converts to its less polar free base. For any research or development professional, relying on predicted data is insufficient for decision-making. The validated shake-flask protocol provided herein offers a robust, self-validating system to generate the precise, quantitative solubility data required to accelerate drug development programs and ensure the integrity of scientific findings.

References

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). azetidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22242858, this compound. Retrieved from [Link]

-

Biostring. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methoxy-Azetidine Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 148644-09-1[this compound]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

-

CHEMFISH TOKYO CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

Sources

- 1. This compound | 148644-09-1 [chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. Azetidines | Fisher Scientific [fishersci.co.uk]

- 4. This compound CAS#: 148644-09-1 [m.chemicalbook.com]

- 5. This compound | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthonix, Inc > Building Blocks > 148644-09-1 | this compound [synthonix.com]

- 8. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 9. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Azetidine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Storage of 3-Methoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique conformational constraints and ability to introduce three-dimensional character into otherwise planar molecules make them highly sought-after building blocks. 3-Methoxyazetidine hydrochloride, in particular, offers a versatile synthetic handle for the introduction of the azetidine ring, with the methoxy group providing a point of further functionalization or metabolic modulation.[1] However, the inherent ring strain of the azetidine core and the presence of an ether linkage and a hydrochloride salt introduce specific stability considerations that must be thoroughly understood and managed to ensure the compound's quality and performance in downstream applications.[2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [4][5] |

| Molecular Weight | 123.58 g/mol | [4][5] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 84.5–88 °C | [1] |

| Solubility | Information not widely available, but the hydrochloride salt form is intended to enhance aqueous solubility. | [1] |

| pKa | The pKa of the azetidine nitrogen is a critical determinant of its stability, particularly in acidic conditions. While specific data for the 3-methoxy derivative is not readily available, it is a key parameter to consider. |

Core Stability Challenges: A Mechanistic Perspective

The stability of this compound is primarily influenced by three key structural features: the strained azetidine ring, the ether linkage, and the hygroscopic nature of the hydrochloride salt.

The Azetidine Ring: Strain and Susceptibility to Nucleophilic Attack

The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions.[2] A critical degradation pathway, particularly under acidic or hydrolytic stress, involves the formation of an azetidinium ion. This protonation of the ring nitrogen activates the ring towards nucleophilic attack, leading to cleavage of a carbon-nitrogen bond.

A forced degradation study on a more complex azetidine-containing molecule, G334089, demonstrated a degradation mechanism involving the formation of an azetidinium ion, which then undergoes nucleophilic attack.[2] This provides a scientifically grounded model for predicting a potential degradation pathway for this compound.

The Ether Linkage: Potential for Acid-Catalyzed Cleavage

Ether linkages are generally stable but can be cleaved under strong acidic conditions.[6] The presence of the hydrochloride salt means that in aqueous solutions, the environment will be acidic, potentially facilitating the hydrolysis of the methoxy group. This would lead to the formation of 3-hydroxyazetidine hydrochloride and methanol as degradation products. The rate of this degradation is expected to be influenced by pH, temperature, and the concentration of the acid.[6][7]

The Hydrochloride Salt: Hygroscopicity and its Consequences

Hydrochloride salts are frequently employed to improve the solubility and handling of amine-containing compounds.[1] However, they often exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[8][9] The absorbed water can act as a reagent for hydrolytic degradation of both the azetidine ring and the ether linkage. Furthermore, moisture uptake can lead to physical changes in the solid material, such as clumping, which can affect handling and weighing.[] Studies have shown that the hygroscopicity of hydrochloride salts can be influenced by the presence of solvents in the crystal lattice.[9]

Recommended Storage and Handling Protocols

Based on the inherent stability challenges, the following storage and handling protocols are recommended to maintain the integrity of this compound. The conflicting recommendations from various suppliers (room temperature vs. 2-8°C) underscore the importance of a scientifically-driven approach.[4][11] Given the potential for degradation, a more conservative approach is warranted.

Optimal Storage Conditions:

-

Temperature: 2-8°C. Refrigeration will slow down the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial to minimize contact with atmospheric moisture.[11]

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

-

Desiccation: Store in a desiccator, especially after opening, to further protect against humidity.

Handling Procedures:

-

Handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and weighing equipment.

-

Reseal the container tightly under an inert atmosphere immediately after use.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development, it is essential to have robust analytical methods to assess its stability. The following section outlines a framework for conducting forced degradation studies and developing a stability-indicating analytical method, in line with ICH guidelines.[12][13]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16][17]

Methodology:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation mechanisms and the experimental workflow for stability testing, the following diagrams are provided.

Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of 3-methoxyazetidine HCl.

Conclusion and Recommendations

This compound is a valuable building block, but its utility is contingent upon maintaining its chemical integrity. The primary stability concerns stem from the strained azetidine ring, the acid-labile ether linkage, and the hygroscopic nature of the hydrochloride salt. A proactive approach to storage and handling is therefore paramount.

Key Recommendations:

-

Storage: Store at 2-8°C under an inert atmosphere in a tightly sealed, opaque container, preferably in a desiccator.

-

Handling: Minimize exposure to atmospheric moisture by handling in a controlled, dry environment.

-

Quality Control: Implement a stability-indicating analytical method to routinely monitor the purity of the material, especially for long-term storage or before use in critical applications. A re-test period should be established based on long-term stability data, as per ICH guidelines.[12][18]

By adhering to these guidelines, researchers and drug development professionals can ensure the reliability and consistency of this compound, thereby safeguarding the integrity of their scientific endeavors.

References

Sources

- 1. leapchem.com [leapchem.com]

- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globethesis.com [globethesis.com]

- 9. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 148644-09-1|this compound|BLD Pharm [bldpharm.com]

- 12. database.ich.org [database.ich.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG | Semantic Scholar [semanticscholar.org]

- 16. ijsdr.org [ijsdr.org]

- 17. ijcrt.org [ijcrt.org]

- 18. Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Ring Unveiled: A Technical Guide to the Reactivity of 3-Methoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1][2] This guide provides an in-depth analysis of the reactivity of the azetidine ring, with a specific focus on 3-methoxyazetidine hydrochloride. We will explore the inherent strain of the four-membered ring, the electronic influence of the 3-methoxy substituent, and the role of the hydrochloride salt in modulating the ring's chemical behavior. This document will serve as a technical resource, offering field-proven insights into the key reactions of this versatile building block, including N-functionalization, C-H functionalization, and nucleophilic ring-opening reactions. Detailed experimental protocols and mechanistic diagrams are provided to facilitate practical application in drug discovery and development.

Introduction: The Rise of Azetidines in Medicinal Chemistry

Azetidines have emerged as crucial motifs in modern drug discovery, prized for their ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][3] Their inherent ring strain, sp3-rich character, and conformational rigidity contribute to enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to optimize receptor selectivity and overall pharmacokinetic profiles.[1] The 3-substituted azetidine framework is particularly valuable as it allows for the introduction of diverse functionalities at a key position for modulating biological activity.[5][6] this compound is a versatile building block used in the synthesis of a range of biologically active compounds, including central nervous system agents and enzyme inhibitors.[7][8]

The Inherent Reactivity of the Azetidine Ring: A Tale of Strain and Stability

The chemical behavior of azetidines is largely dictated by their considerable ring strain, estimated to be approximately 25.4 kcal/mol.[9] This strain lies between that of the highly reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive pyrrolidines (5.4 kcal/mol).[9] This intermediate level of strain makes azetidines stable enough for practical handling while also rendering them susceptible to a unique range of chemical transformations under appropriate conditions.[9][10] The nitrogen atom within the ring can act as both a nucleophile and a hydrogen-bond acceptor, enabling crucial interactions with biological targets.[4]

Conformational Landscape

The four-membered azetidine ring is not planar and can adopt a puckered conformation to alleviate some of the torsional strain.[11] The degree of puckering can be influenced by the substitution pattern on the ring.[11] This conformational flexibility, though limited, can play a role in how the molecule interacts with its biological targets.

Modulating Reactivity: The Influence of the 3-Methoxy Group and Hydrochloride Salt

The reactivity of the parent azetidine ring is significantly modulated by the presence of the methoxy group at the 3-position and its formulation as a hydrochloride salt.

-

The 3-Methoxy Group: The electron-donating nature of the methoxy group can influence the electron density of the ring system, potentially affecting the nucleophilicity of the nitrogen atom and the susceptibility of the ring to certain reactions.[7] It can also impact the lipophilicity and metabolic stability of molecules derived from this building block.[7]

-

The Hydrochloride Salt: The hydrochloride form of 3-methoxyazetidine increases its water solubility and improves its handling characteristics.[7] From a reactivity standpoint, the protonated nitrogen atom (azetidinium ion) is significantly more electrophilic, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[12][13][14] The rate of this decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH.[14]

Key Reactions of the 3-Methoxyazetidine Ring

The unique structural and electronic features of this compound give rise to a diverse range of chemical transformations.

N-Functionalization: Building Molecular Complexity

The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. Common N-functionalization reactions include acylation, sulfonylation, and alkylation. These reactions typically require the free base form of 3-methoxyazetidine, which can be generated in situ or by a separate neutralization step.

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), and stir at room temperature for 15-30 minutes.

-

Acylation: Cool the reaction mixture to 0 °C. Add the desired acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

C-H Functionalization: A Modern Approach to Derivatization

Recent advances in organic synthesis have enabled the direct functionalization of C(sp3)-H bonds, providing a powerful tool for modifying the azetidine scaffold.[9] Palladium-catalyzed C-H amination and arylation have been reported for the synthesis of complex azetidine derivatives.[9][15] While specific protocols for 3-methoxyazetidine are less common, the principles of directed C-H activation can be applied.

Logical Relationship: C-H Functionalization Strategy

Caption: A generalized workflow for the C-H functionalization of the azetidine ring.

Nucleophilic Ring-Opening: Harnessing Ring Strain

The inherent strain of the azetidine ring can be harnessed in nucleophilic ring-opening reactions, particularly when the nitrogen is activated as an azetidinium ion.[12][16] This provides a route to highly functionalized linear amines.[17] The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile.[12][13] In the case of this compound, the protonated nitrogen facilitates nucleophilic attack at either the C2 or C4 position.

The regioselectivity of nucleophilic attack on azetidinium ions is a critical consideration. Studies have shown that for azetidinium ions without a substituent at the C4 position, nucleophilic attack generally occurs at C4.[12][16] However, the presence of substituents can direct the attack to the C2 position.[12] DFT calculations have proven useful in predicting the regioselectivity of these reactions.[12]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine) (1.5-2.0 eq) to the solution.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent system and purify by flash column chromatography or preparative HPLC to isolate the ring-opened product.

Reaction Mechanism: Nucleophilic Ring-Opening

Caption: General mechanism of nucleophilic ring-opening of the 3-methoxyazetidinium ion.

Quantitative Data Summary

| Reaction Type | Key Parameters | Typical Yields | Reference |

| N-Acylation | Base: TEA/DIPEA, Solvent: DCM | Good to Excellent | General knowledge |

| N-Sulfonylation | Base: Pyridine/TEA, Solvent: DCM | Good to Excellent | General knowledge |

| Nucleophilic Ring-Opening | Nucleophile dependent, often requires heat | Variable | [12][13][16] |

Conclusion